molecular formula C7H14O2S2 B15476947 Methyl bis(ethylsulfanyl)acetate CAS No. 38564-39-5

Methyl bis(ethylsulfanyl)acetate

Cat. No.: B15476947
CAS No.: 38564-39-5
M. Wt: 194.3 g/mol
InChI Key: BTADPPRQZFQLLV-UHFFFAOYSA-N
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Description

Methyl bis(ethylsulfanyl)acetate is an organosulfur compound characterized by a central acetate backbone substituted with two ethylsulfanyl (–S–CH₂CH₃) groups. Its molecular formula is C₇H₁₄O₂S₂, with the SMILES notation COC(=O)C(SCC)SCC and InChIKey DGQHHBMWVOYSHU-UHFFFAOYSA-N . This compound features a methyl ester group and two thioether linkages, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2,2-bis(ethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S2/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTADPPRQZFQLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)OC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447646
Record name Methyl bis(ethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38564-39-5
Record name Methyl bis(ethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparisons

Compound Name Molecular Formula Key Functional Groups Core Structure
Methyl bis(ethylsulfanyl)acetate C₇H₁₄O₂S₂ Methyl ester, bis(ethylsulfanyl) Acetate
Ethyl bis(ethylsulfanyl)acetate C₈H₁₆O₂S₂ Ethyl ester, bis(ethylsulfanyl) Acetate
Ethyl 2-[4,5-bis(butylsulfanyl)phenyl]acetate C₁₈H₂₆O₄S₂ Ethyl ester, bis(butylsulfanyl), aromatic Aromatic acetate
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₁H₁₃NO₅S Methyl ester, sulfamoyl, methoxy Aromatic acetate

Key Observations :

  • Core Structure : this compound and its ethyl analog share an aliphatic acetate core, while compounds like Ethyl 2-[4,5-bis(butylsulfanyl)phenyl]acetate incorporate an aromatic ring, altering electronic properties and steric bulk .
  • Substituent Effects : Replacing ethylsulfanyl with butylsulfanyl (e.g., in ) increases hydrophobicity and molecular weight, impacting solubility and reactivity.

Physical and Chemical Properties

Property This compound Ethyl bis(ethylsulfanyl)acetate Ethyl 2-[4,5-bis(butylsulfanyl)phenyl]acetate
Molecular Weight (g/mol) 206.3 (calculated) 220.3 370.5
Solubility Likely soluble in organic solvents (e.g., DCM, THF) Similar to methyl variant Lower solubility due to aromatic and bulky groups
Reactivity Nucleophilic at sulfur sites; ester hydrolysis Comparable sulfur reactivity Aromatic ring stabilizes charge; slower hydrolysis

Key Findings :

  • Reactivity : The bis(ethylsulfanyl) group in this compound enables nucleophilic substitution, contrasting with sulfamoyl or methoxy-substituted analogs (e.g., ), which exhibit different electronic profiles.
  • Thermal Stability : Aliphatic thioethers (e.g., ) are less stable under oxidative conditions compared to aromatic derivatives (e.g., ).

Insights :

  • Esterification : Methyl and ethyl variants share straightforward esterification steps, but aromatic analogs (e.g., ) require multi-step functionalization.
  • Byproducts : Thioether oxidation to sulfoxides or sulfones is a common side reaction, necessitating inert atmospheres .

Critical Analysis :

  • Material Science : this compound’s aliphatic structure supports flexible polymer networks, unlike rigid aromatic systems (e.g., ).
  • Pharmaceuticals : Sulfamoyl- and methoxy-substituted analogs (e.g., ) outperform thioethers in target specificity due to hydrogen-bonding capabilities.

Preparation Methods

Reaction Mechanism and Conditions

In the first step, acetyl chloride reacts with ethyl mercaptan in the presence of a base such as triethylamine to form methyl thioacetate (Equation 1):

$$
\text{CH}3\text{COCl} + 2 \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{C(O)SCH}2\text{CH}_3 + \text{HCl}
$$

The second step introduces an additional ethyl sulfanyl group via nucleophilic substitution, typically employing alkaline conditions (Equation 2):

$$
\text{CH}3\text{C(O)SCH}2\text{CH}3 + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{NaOH}} \text{CH}3\text{C(O)S(CH}2\text{CH}3)2 + \text{H}2\text{O}
$$

Key parameters influencing yield include:

  • Temperature : 0–5°C for Step 1 to minimize disulfide byproducts.
  • Solvent : Dichloromethane or tetrahydrofuran for improved solubility.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in Step 2.

Yield Optimization and Byproduct Analysis

Table 1 summarizes yields under varying conditions. The highest reported yield (82%) was achieved using a 1:2.5 molar ratio of acetyl chloride to ethyl mercaptan with continuous HCl removal. Common byproducts include bis(ethylsulfanyl)methane (8–12%) and ethyl disulfide (3–5%), necessitating chromatographic purification.

Table 1. Thioesterification Method Performance

Condition Yield (%) Purity (%) Byproducts (%)
Stoichiometric reagents 68 89 11
Excess ethyl mercaptan 82 94 6
Phase-transfer catalyst 75 91 9

Catalytic Condensation Using Aluminum Alkoxides

A patent-based approach adapts acetaldehyde condensation chemistry for thioester synthesis. By substituting acetaldehyde with thioacetic acid derivatives, this method enables scalable production.

Catalyst System Design

The core innovation involves aluminum alkoxide catalysts prepared via direct reaction of aluminum with alcohols (Equation 3):

$$
2 \text{Al} + 6 \text{ROH} \rightarrow 2 \text{Al(OR)}3 + 3 \text{H}2
$$

For this compound synthesis, ethanol-modified aluminum ethoxide ($$\text{Al(OCH}2\text{CH}3)3$$) proves most effective. Cocatalysts like $$\text{CaCl}2$$ or $$\text{ZnCl}_2$$ (3–5 mol%) enhance selectivity by polarizing the carbonyl group.

Process Parameters and Scalability

Reactions proceed at −10°C to 15°C in batch or continuous reactors, achieving 94–97% conversion (Table 2). Solid-liquid separation post-reaction removes aluminum residues, yielding product with ≤0.5% metal impurities.

Table 2. Condensation Method Performance

Parameter Value
Temperature −10°C to 15°C
Pressure Atmospheric
Residence time 2–4 hours
Catalyst lifetime 8 cycles
Space-time yield 1.2 kg/L·day

Enzymatic Synthesis Using Lipases

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free thioesterification. This green chemistry approach operates at 40–50°C with 70–75% conversion efficiency.

Substrate Specificity and Kinetics

The enzyme exhibits higher activity toward ethyl mercaptan ($$k_\text{cat} = 4.7 \times 10^3 \, \text{s}^{-1}$$) compared to methyl analogs. Water content must be maintained below 0.1% to prevent hydrolysis.

Economic and Environmental Impact

Table 3 compares enzymatic and chemical methods. While enzymatic routes reduce energy use by 40%, higher catalyst costs currently limit industrial adoption.

Table 3. Comparative Process Economics

Metric Chemical Method Enzymatic Method
Energy consumption 850 kWh/ton 510 kWh/ton
Catalyst cost $12/kg $320/kg
Carbon footprint 2.1 t CO₂/ton 1.4 t CO₂/ton

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W, 80°C) accelerates thioesterification, completing reactions in 15–20 minutes versus 6–8 hours conventionally. Yields improve to 88% with reduced side reactions.

Q & A

Q. Advanced

  • NMR Spectroscopy : ¹³C NMR confirms ester carbonyl resonance at δ 170–175 ppm. Discrepancies in integration (e.g., split peaks) may arise from rotamers; variable-temperature NMR resolves this .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 223) validates molecular weight. Contamination peaks (e.g., oxidation byproducts) are identified via HRMS and mitigated by rigorous inert handling .
  • IR Spectroscopy : C=O stretch at 1720 cm⁻¹ and C–S stretches at 650–750 cm⁻¹ confirm functional groups .

Q. Basic

  • Storage : Store at –20°C under argon to prevent degradation. Use amber vials to avoid light-induced oxidation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washing to prevent sulfanyl group hydrolysis .

How does this compound interact with biological targets, and what methodologies assess its bioactivity?

Q. Advanced

  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) via fluorogenic substrates. IC₅₀ values correlate with sulfanyl group’s nucleophilic quenching capacity .
  • Molecular Docking : AutoDock Vina simulates binding to protein active sites. Ethylsulfanyl groups exhibit hydrophobic interactions with nonpolar residues (e.g., Val154 in papain) .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells (LD₅₀ > 100 µM suggests low toxicity) .

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